molecular formula C20H23NO B13548133 3,5-Dibenzyl-1-methylpiperidin-4-one

3,5-Dibenzyl-1-methylpiperidin-4-one

Cat. No.: B13548133
M. Wt: 293.4 g/mol
InChI Key: FODCQICREBKHDC-UHFFFAOYSA-N
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Description

3,5-Dibenzyl-1-methylpiperidin-4-one (molecular formula: C₂₀H₂₃NO, molecular weight: 293.41) is a piperidin-4-one derivative with benzyl substituents at the 3 and 5 positions and a methyl group at the 1-position of the piperidine ring . The benzyl groups contribute to its lipophilicity and steric bulk, influencing its pharmacokinetic and pharmacodynamic profiles.

Properties

Molecular Formula

C20H23NO

Molecular Weight

293.4 g/mol

IUPAC Name

3,5-dibenzyl-1-methylpiperidin-4-one

InChI

InChI=1S/C20H23NO/c1-21-14-18(12-16-8-4-2-5-9-16)20(22)19(15-21)13-17-10-6-3-7-11-17/h2-11,18-19H,12-15H2,1H3

InChI Key

FODCQICREBKHDC-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C(=O)C(C1)CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibenzyl-1-methylpiperidin-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of benzylamine with a suitable ketone, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibenzyl-1-methylpiperidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

3,5-Dibenzyl-1-methylpiperidin-4-one has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new compounds.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.

    Medicine: Research explores its potential therapeutic applications, such as its role in drug development and its effects on biological systems.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-Dibenzyl-1-methylpiperidin-4-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between 3,5-dibenzyl-1-methylpiperidin-4-one and analogous compounds:

Compound Name Molecular Formula Molecular Weight Substituents Key Structural Features
This compound C₂₀H₂₃NO 293.41 Benzyl (3,5), methyl (1) High lipophilicity, bulky substituents
3,5-Bis(4-methoxybenzylidene)-1-methylpiperidin-4-one C₂₂H₂₃NO₃ 349.43 4-Methoxybenzylidene (3,5), methyl (1) Extended conjugation, planar aromatic rings
(3E,5E)-1-Benzyl-3,5-dibenzylidenepiperidin-4-one C₂₆H₂₃NO 365.47 Benzylidene (3,5), benzyl (1) Rigid geometry, double-bond conjugation
(3S,5R)-1-Benzyl-3,5-dimethylpiperidin-4-one C₁₅H₁₉NO 229.32 Methyl (3,5), benzyl (1) Reduced steric bulk, stereochemical specificity

Crystallographic and Conformational Insights

  • The crystal structure of (3E,5E)-1-benzyl-3,5-dibenzylidenepiperidin-4-one reveals a non-planar piperidinone ring with twist-boat conformation, stabilized by weak C–H···O interactions . In contrast, the methoxy-substituted analog likely adopts a more planar conformation due to conjugation with the methoxy groups .
  • Stereochemical variations, as seen in (3S,5R)-1-benzyl-3,5-dimethylpiperidin-4-one, can significantly alter binding affinities to biological targets, emphasizing the importance of chirality in drug design .

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